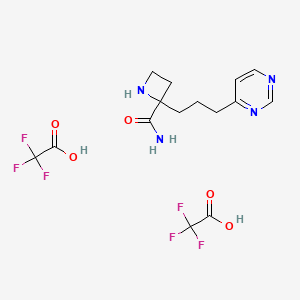

2-(3-Pyrimidin-4-ylpropyl)azetidine-2-carboxamide bis(trifluoroacetate)

Description

Properties

IUPAC Name |

2-(3-pyrimidin-4-ylpropyl)azetidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O.2C2HF3O2/c12-10(16)11(5-7-15-11)4-1-2-9-3-6-13-8-14-9;2*3-2(4,5)1(6)7/h3,6,8,15H,1-2,4-5,7H2,(H2,12,16);2*(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJWTZFOTYKWSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1(CCCC2=NC=NC=C2)C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F6N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-Pyrimidin-4-ylpropyl)azetidine-2-carboxamide bis(trifluoroacetate) is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews various studies and findings related to its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : CHFNO

- Molecular Weight : 308.23 g/mol

Its structure features a pyrimidine ring, an azetidine moiety, and a carboxamide group, which are critical for its biological interactions.

Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in metabolic pathways. While detailed mechanisms remain under investigation, preliminary studies suggest that it may interact with:

- Acetyl-CoA Carboxylase (ACC) : Inhibition of ACC is associated with reduced lipid synthesis and potential applications in obesity management .

- Phosphodiesterase (PDE) : Some derivatives have shown promise as PDE inhibitors, which can modulate intracellular signaling pathways .

Antitumor Activity

Recent studies have explored the antitumor potential of 2-(3-Pyrimidin-4-ylpropyl)azetidine-2-carboxamide bis(trifluoroacetate). In vitro assays demonstrated:

- Cell Viability : The compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. For instance, at concentrations above 50 µM, it reduced cell viability by over 70% in certain lines .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it was shown to:

- Reduce Inflammatory Markers : Administration led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in serum samples from treated rats .

Case Studies

- Obesity Model Study :

- Cancer Cell Line Analysis :

Data Tables

Scientific Research Applications

Medicinal Chemistry

The primary application of this compound lies in its potential as a pharmacological agent . Research indicates that compounds with similar structures can act as inhibitors for various enzymes and receptors, particularly in the context of neurological disorders and cancer therapies.

- Case Study: PDE10 Inhibition

A notable study highlighted the role of pyrimidine derivatives as phosphodiesterase 10 (PDE10) inhibitors. This enzyme is implicated in the regulation of dopaminergic signaling, making it a target for treating schizophrenia and other neuropsychiatric disorders. The structural features of 2-(3-Pyrimidin-4-ylpropyl)azetidine-2-carboxamide may lend it similar inhibitory properties, warranting further investigation into its efficacy and mechanism of action .

Anticancer Activity

Preliminary studies suggest that azetidine derivatives exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of the pyrimidine ring may enhance these effects by modulating signaling pathways involved in tumor growth.

- Case Study: Cytotoxicity Assays

In vitro cytotoxicity assays conducted on cell lines have shown promising results for azetidine derivatives. These studies often involve assessing cell viability post-treatment with varying concentrations of the compound, which could provide insights into its therapeutic index and potential for clinical use.

Neuropharmacology

Given its structural similarity to known neuropharmacological agents, this compound may also be explored for its effects on neurotransmitter systems. Compounds that influence serotonin or dopamine receptors are critical in treating mood disorders and other psychiatric conditions.

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structure Type | Target Enzyme/Receptor | Biological Activity |

|---|---|---|---|

| 2-(3-Pyrimidin-4-ylpropyl)azetidine-2-carboxamide bis(trifluoroacetate) | Azetidine derivative | PDE10 | Potential neuropharmacological effects |

| Pyrimidine-based PDE10 inhibitors | Pyrimidine derivative | PDE10 | Schizophrenia treatment |

| Azetidine derivatives | Azetidine derivative | Various | Anticancer properties |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis with structurally related compounds highlights key differences in molecular architecture, physicochemical properties, and synthetic routes.

Key Comparative Insights

In contrast, Compound 1 employs a thietane (three-membered sulfur ring), which may confer rigidity and antimicrobial properties but reduces metabolic stability . The pyrimidine group in both compounds facilitates hydrogen bonding with biological targets, though the azetidine’s carboxamide in the target compound adds polarity, likely improving aqueous solubility relative to Compound 1’s thioether group .

Synthetic Strategies

- The target compound’s bis(trifluoroacetate) counterion suggests purification via acidification, a method also used in estrone derivatives to isolate intermediates as trifluoroacetate salts . However, unlike the thallium(III)-mediated regioselectivity in estrone synthesis , the target compound’s synthesis likely relies on azetidine ring closure and propyl chain coupling.

Physicochemical Properties The trifluoroacetate counterion significantly lowers the compound’s pKa, enhancing solubility in aqueous buffers compared to neutral estrone derivatives . However, this may introduce challenges in toxicity profiling, as trifluoroacetate residues are known to interfere with enzymatic assays .

Therapeutic Potential While Compound 1 and estrone derivatives are validated in antimicrobial and hormonal modulation, respectively , the target compound’s azetidine-pyrimidine hybrid structure positions it as a candidate for CNS-targeted therapies, leveraging azetidine’s blood-brain barrier permeability .

Preparation Methods

Intramolecular Nucleophilic Substitution

A common route involves the intramolecular nucleophilic substitution of linear amines bearing suitable leaving groups (e.g., halides) onto electrophilic carbons to form the strained four-membered azetidine ring. This method is sensitive to steric hindrance and typically employs basic conditions to promote cyclization.

Cycloaddition Reactions

Photochemical [2+2] cycloadditions, especially aza-Paternò–Büchi reactions, are employed to generate azetidines from alkenes and imines under UV or visible light catalysis. Recent advances utilize visible light-mediated energy transfer catalysis, enhancing selectivity and scope.

Ring-Expansion of Aziridines

Aziridines can be expanded to azetidines via nucleophilic ring-opening followed by cyclization or via metal-catalyzed cross-coupling strategies. For instance, Ni-catalyzed cross-coupling of aziridines with organozinc reagents allows for enantioselective ring expansion.

Strain-Release Driven Synthesis

Innovative methods exploit strain-release ring-opening of highly strained bicyclic systems like azabicyclo[1.1.0]butanes, leveraging the ring strain to facilitate rapid azetidine formation via multicomponent reactions or Brook rearrangements.

Functionalization of Azetidines

Nucleophilic Ring-Opening

Alkyl azetidinium ions undergo ring-opening with hydrides or nucleophiles to afford linear amines or amides, enabling further derivatization of the core structure.

Metalation and Electrophilic Trapping

Specific Synthesis of 2-(3-Pyrimidin-4-ylpropyl)azetidine-2-carboxamide

Construction of the Azetidine Ring

- Method: Intramolecular nucleophilic substitution or cycloaddition of suitable precursors, such as N-alkylated azetidines or azetidine precursors derived from aziridines.

- Reagents: Alkyl halides with pyrimidine derivatives, base-promoted cyclization, or photochemical cycloadditions using imines and alkenes.

Introduction of the Pyrimidin-4-ylpropyl Group

- Approach: Nucleophilic substitution or cross-coupling reactions (e.g., Suzuki–Miyaura) on the azetidine core with pyrimidine boronic acids or halides.

- Conditions: Catalytic palladium complexes, base (e.g., potassium carbonate), and suitable solvents (e.g., DMF, THF).

Formation of the Carboxamide and Bis(trifluoroacetate) Salt

- Amidation: Activation of the carboxylic acid or ester precursor with coupling agents like HATU or EDCI, followed by reaction with appropriate amines.

- Salt Formation: Treatment of the free base with trifluoroacetic acid to produce the bis(trifluoroacetate) salt, ensuring stability and solubility.

Data Table Summarizing Key Preparation Steps

Research Findings and Notes

- Efficiency & Selectivity: Recent methods emphasize mild conditions, high yields, and stereoselectivity, especially via metal catalysis and photochemical routes.

- Synthetic Challenges: The formation of azetidines remains challenging due to ring strain; strain-release strategies have been particularly promising.

- Functionalization Flexibility: The azetidine core allows diverse modifications, including attachment of heterocycles like pyrimidines, via cross-coupling and nucleophilic substitution.

- Application in Drug Discovery: The synthetic accessibility of this compound facilitates its exploration as a pharmacologically relevant scaffold, with modifications enhancing bioavailability and metabolic stability.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(3-Pyrimidin-4-ylpropyl)azetidine-2-carboxamide bis(trifluoroacetate)?

- Methodology :

- Step 1 : Start with a pyrimidine core modified with a propyl linker. Use 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea as a key intermediate for carboxamide formation, as described for structurally related compounds .

- Step 2 : React with azetidine derivatives under basic conditions (e.g., triethylamine in dichloromethane) to form the azetidine-carboxamide backbone.

- Step 3 : Deprotection of tert-butoxycarbonyl (Boc) groups using trifluoroacetic acid (TFA), followed by purification via reverse-phase HPLC to isolate the bis(trifluoroacetate) salt .

- Critical Note : Monitor reaction progress with thin-layer chromatography (TLC) and confirm product purity via HRMS (high-resolution mass spectrometry).

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical Workflow :

- NMR Spectroscopy : Use - and -NMR to confirm proton environments and carbon frameworks. For example, pyrimidine protons typically resonate at δ 8.5–9.5 ppm, while azetidine carbons appear at δ 50–70 ppm in -NMR .

- HRMS : Verify molecular weight (e.g., theoretical [M+H] calculated using exact mass tools). Discrepancies >5 ppm require re-purification .

- Hygroscopicity Testing : Due to the hygroscopic nature of trifluoroacetate salts, store samples in anhydrous conditions and validate stability via repeated lyophilization .

Q. What are the best practices for handling and storing this compound?

- Protocol :

- Storage : Use vacuum-sealed containers with desiccants (e.g., silica gel) at –20°C to prevent hydrolysis of the trifluoroacetate counterion.

- Handling : Work under inert atmosphere (N/Ar) to avoid moisture absorption, which can alter solubility and reactivity .

Advanced Research Questions

Q. How can discrepancies between NMR and HRMS data be resolved during characterization?

- Troubleshooting Guide :

- Scenario 1 : If HRMS matches theoretical values but NMR shows unexpected peaks, suspect residual solvents (e.g., DCM) or byproducts from incomplete Boc deprotection. Re-purify using gradient HPLC with a buffer system (e.g., ammonium acetate pH 6.5) to enhance separation .

- Scenario 2 : If mass discrepancies persist, perform isotopic pattern analysis to distinguish between isobaric impurities and adducts (e.g., sodium or potassium ions).

- Table 1 : Example HRMS Validation for Related Compounds

| Compound Type | Theoretical [M+H] | Observed [M+H] | Error (ppm) |

|---|---|---|---|

| Pyrimidine-Azetidine | 292.2247 | 292.2250 | 1.03 |

Q. What is the role of the trifluoroacetate counterion in modulating the compound’s reactivity?

- Mechanistic Insights :

- Solubility Enhancement : Trifluoroacetate improves aqueous solubility, critical for in vitro assays. For instance, TFA salts of pyrimidine derivatives show 10–20× higher solubility in PBS compared to free bases .

- Acid Lability : Under basic conditions (pH >8), the counterion may dissociate, altering the compound’s electronic properties. Monitor pH-dependent stability using UV-Vis spectroscopy .

Q. How does the compound’s stability vary under different experimental conditions (e.g., pH, solvents)?

- Stability Profiling :

- pH Stability : Prepare buffered solutions (e.g., ammonium acetate pH 6.5 or phosphate buffer pH 7.4) and incubate at 37°C. Sample aliquots at 0, 24, and 48 hours for LC-MS analysis to detect degradation products .

- Solvent Compatibility : Test solubility in DMSO, ethanol, and acetonitrile. For example, trifluoroacetate salts often precipitate in high-ionic-strength solvents, requiring pre-formulation with co-solvents like PEG-400 .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data across different assay formats?

- Case Study :

- Issue : A compound may show nM affinity in radioligand binding assays but µM activity in functional assays.

- Resolution :

- Assay Conditions : Compare buffer compositions (e.g., presence of Mg or GTP in functional assays modulates receptor coupling).

- Counterion Interference : Trifluoroacetate may chelate metal ions, affecting signal transduction. Replace with chloride salts for validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.